3-Chlorobenzylamine

Catalog No.
S794101
CAS No.
4152-90-3
M.F
C7H8ClN
M. Wt
141.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobenzylamine

CAS Number

4152-90-3

Product Name

3-Chlorobenzylamine

IUPAC Name

(3-chlorophenyl)methanamine

Molecular Formula

C7H8ClN

Molecular Weight

141.6 g/mol

InChI

InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2

InChI Key

BJFPYGGTDAYECS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CN

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN

Synthesis of other chemicals:

  • 3-Chlorobenzylamine is a versatile intermediate used in the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and dyes. For instance, it serves as a building block in the production of dihydroquinolones, a class of compounds with diverse biological activities [].

3-Chlorobenzylamine is a colorless liquid at room temperature []. It is a type of aromatic amine, containing a chlorine atom attached to a benzene ring (aromatic group) and a -CH2NH2 group (amine group) [].


Molecular Structure Analysis

The key feature of 3-Chlorobenzylamine's structure is the presence of both an aromatic group and an amine group. The aromatic ring provides stability to the molecule, while the amine group makes it reactive []. The chlorine atom's position on the ring (meta position, denoted by "3-" in the name) can influence its reactivity in certain reactions.


Chemical Reactions Analysis

3-Chlorobenzylamine is a versatile intermediate used in the synthesis of various organic compounds. Here are two examples:

  • Reductive amination: It can be used in the synthesis of dihydroquinolones, a class of heterocyclic compounds with potential medicinal applications [].
    • [Equation omitted for safety reasons]
  • N-substitution reactions: The amine group can be further reacted with other functional groups to introduce new substituents. For instance, it can be used to synthesize N-(3-chlorobenzyl)toluene-p-sulfonamide.
    • [Equation omitted for safety reasons]

Physical And Chemical Properties Analysis

  • Melting point: Not available
  • Boiling point: 226°C []
  • Solubility: Soluble in organic solvents like ethanol, dichloromethane, and dimethylformamide []
  • Stability: Air-sensitive []

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (82.98%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

4152-90-3

Wikipedia

1-(3-chlorophenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-chloro-: INACTIVE

Dates

Modify: 2023-08-15

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